

# Benzo[B]thiophene-2-boronic acid structural formula and IUPAC name

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## Compound of Interest

Compound Name: Benzo[B]thiophene-2-boronic acid

Cat. No.: B154711

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## An In-depth Technical Guide to Benzo[b]thiophene-2-boronic Acid

This guide provides comprehensive technical information on **Benzo[b]thiophene-2-boronic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural details, physicochemical properties, key experimental protocols, and its application in organic synthesis.

## Compound Identification and Structure

IUPAC Name: (1-Benzothiophen-2-yl)boronic acid[1]

Synonyms: Benzo[b]thiophen-2-ylboronic acid, 2-Benzothierylboronic acid, Thianaphthene-2-boronic acid[1]

Structural Formula:

Molecular Formula:  $C_8H_7BO_2S$ [1][2]

## Physicochemical Properties

The quantitative properties of **Benzo[b]thiophene-2-boronic acid** are summarized in the table below. This data is essential for its application in synthesis, purification, and formulation.

Property	Value	Reference(s)
Molecular Weight	178.02 g/mol	[1][3]
CAS Number	98437-23-1	[1][2]
Appearance	White to off-white solid	
Melting Point	256-260 °C	[2]
SMILES	<chem>O=B(O)c1cc2sccc2c1</chem>	[1][3]
InChI Key	YNCYPMUJDDXIRH-UHFFFAOYSA-N	[1][2][3]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **Benzo[b]thiophene-2-boronic acid** are provided below. These protocols are foundational for its use in research and development.

### Synthesis Protocol: Lithiation and Borylation

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids.[4]

- **Reaction Setup:** Add benzo[b]thiophene (40 mmol) and anhydrous tetrahydrofuran (THF, 40 mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (40 mmol, 2.5 M solution in hexanes) dropwise via syringe. A white precipitate may form.
- **Stirring:** Allow the reaction mixture to stir at -78 °C for 1 hour.
- **Borylation:** While maintaining the temperature at -78 °C, add trimethyl borate (45 mmol) dropwise.
- **Warm-up:** Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

- Quenching and Workup: Cool the flask in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (1 M, 10 mL).
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 40 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude **Benzo[b]thiophene-2-boronic acid**.

## Purification Protocol: Acid-Base Extraction

This general method is effective for purifying boronic acids from non-acidic impurities.<sup>[5]</sup>

- Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
- Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. Repeat the extraction 2-3 times.
- Organic Wash: Discard the organic layer containing neutral impurities. Wash the combined aqueous layers with diethyl ether to remove any remaining non-polar impurities.
- Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the solution is acidic (pH ~2), causing the pure boronic acid to precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

## Characterization Protocols

### 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of the purified solid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in a clean, dry NMR tube.<sup>[2][6]</sup>
- Instrumentation: Acquire the  $^1\text{H}$  NMR spectrum on a 300 MHz or 400 MHz spectrometer.

- Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16 to 64 scans.
  - Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at  $\delta$  2.50 ppm).

### 3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

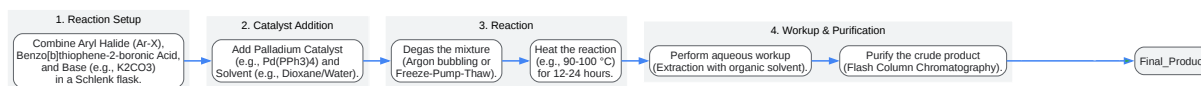
- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Acquisition Parameters:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32 scans.
  - Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.

## Application in Suzuki-Miyaura Cross-Coupling

**Benzo[b]thiophene-2-boronic acid** is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern medicinal chemistry and materials science.

## Generalized Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction using **Benzo[b]thiophene-2-boronic acid**.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an aryl bromide with **Benzo[b]thiophene-2-boronic acid**.<sup>[6]</sup>

- **Reaction Setup:** To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), **Benzo[b]thiophene-2-boronic acid** (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3)_4$ , 0.03 mmol, 3 mol%).
- **Solvent Addition:** Add a mixture of degassed solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).
- **Degassing:** Seal the flask and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.
- **Reaction:** Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).

- Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure coupled product.

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